3-(thiophen-2-yl)prop-2-yn-1-amine
Overview
Description
2-Propyn-1-amine, 3-(2-thienyl)- is an organic compound with the molecular formula C7H7NS It is a derivative of propargylamine, where the propargyl group is substituted with a thienyl group
Future Directions
A recent study has demonstrated the use of a novel conjugated aniline, 3-phenyl-2-propen-1-amine (PPA), in the development of efficient and stable perovskite solar cells . This suggests potential future directions in the application of similar conjugated anilines like “2-Propyn-1-amine, 3-(2-thienyl)-” in the field of renewable energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-amine, 3-(2-thienyl)- typically involves the reaction of propargylamine with a thienyl derivative. One common method is the reaction of propargylamine with 2-thienyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 2-Propyn-1-amine, 3-(2-thienyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-amine, 3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thienyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thienyl oxides, while reduction can produce saturated amines .
Scientific Research Applications
2-Propyn-1-amine, 3-(2-thienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 2-Propyn-1-amine, 3-(2-thienyl)- involves its interaction with molecular targets through its functional groups. The propargylamine moiety can participate in nucleophilic addition reactions, while the thienyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-amine: A simpler analog without the thienyl group.
3-(3-Thienyl)-2-propyn-1-amine: A positional isomer with the thienyl group at a different position.
Uniqueness
2-Propyn-1-amine, 3-(2-thienyl)- is unique due to the presence of both the propargylamine and thienyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-thiophen-2-ylprop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBNLRBWCNXVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C#CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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